

influence of temperature and pressure on Tetravinylsilane reactions

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Compound of Interest

Compound Name: Tetravinylsilane

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Technical Support Center: Tetravinylsilane (TVS) Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **Tetravinylsilane** (TVS) reactions. The information is tailored for professionals in research, development, and drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of **Tetravinylsilane** (TVS) in research and development?

A1: **Tetravinylsilane** is a versatile precursor primarily used in the deposition of thin films. Its main applications include the synthesis of hydrogenated amorphous silicon carbide (a-SiC:H) films through plasma-enhanced chemical vapor deposition (PECVD) and as a monomer for creating plasma-polymerized TVS films (pp-TVS).[1] These films have potential uses as low-k dielectrics, gas barrier coatings, and for corrosion protection.[2]

Q2: How do temperature and RF power affect the properties of films deposited from TVS in a plasma polymerization process?

A2: In plasma polymerization of TVS, the effective RF power is a critical parameter that controls the physicochemical properties of the deposited films.[2] Generally, as the RF power increases, the monomer molecules are more fragmented, leading to a higher density of free radicals and a more cross-linked polymer network.[2] This results in films with increased hardness, higher Young's modulus, and a greater refractive index.[2][3] Conversely, the concentration of hydrogen and the content of vinyl groups within the film tend to decrease with higher power.[2]

Q3: What is the expected initiation mechanism for the thermal decomposition of **Tetravinylsilane**?

A3: While specific kinetic studies on the thermal decomposition of **Tetravinylsilane** are not readily available, the decomposition mechanism is expected to be similar to other organosilanes like tetramethylsilane and tetraethylsilane. The initiation step is widely accepted to be the cleavage of the Silicon-Carbon (Si-C) bond.[4][5] This initial bond breaking would result in the formation of a tri-vinylsilyl radical and a vinyl radical. Subsequent reactions would then lead to the formation of various smaller hydrocarbon and silicon-containing species.

Q4: In a Chemical Vapor Deposition (CVD) process using a silane precursor, what are the typical rate-limiting regimes I might encounter?

A4: For CVD processes involving silane precursors, it is common to observe two primary kinetic regimes depending on the substrate temperature. At lower temperatures, the process is typically in a reaction-rate-limited regime, where the deposition rate is highly dependent on temperature. As the temperature increases, the process can transition to a mass-flow-limited regime, where the deposition rate becomes less dependent on temperature and is instead limited by the rate at which the precursor is supplied to the substrate surface.[6]

Troubleshooting Guides

Issue 1: Inconsistent Mechanical or Optical Properties in Plasma-Polymerized TVS Films

Symptoms:

- Significant variation in hardness, Young's modulus, or refractive index between experimental runs.

- Films are softer or have a lower refractive index than expected.

Possible Causes and Solutions:

Possible Cause	Recommended Action
Fluctuations in RF Power	The effective RF power delivered to the plasma is a primary determinant of film properties. ^[2] Ensure that your RF generator and matching network are stable and providing consistent power output. Calibrate your power meter regularly.
Inconsistent Monomer Flow Rate	The flow rate of TVS into the reaction chamber affects the precursor concentration and, consequently, the deposition rate and film properties. Verify the accuracy and stability of your mass flow controller.
Variable Chamber Pressure	The pressure within the deposition chamber influences the plasma density and the residence time of reactive species. Ensure your vacuum pumps and pressure controllers are functioning correctly to maintain a stable process pressure.
Substrate Temperature Variation	While RF power is a dominant factor, substrate temperature can also influence film properties. Ensure consistent and uniform heating of the substrate.

Issue 2: Low Deposition Rate in a TVS-based CVD Process

Symptoms:

- The deposited film is much thinner than anticipated for the given process time.
- No film deposition is observed.

Possible Causes and Solutions:

Possible Cause	Recommended Action
Insufficient Substrate Temperature	The thermal decomposition of TVS is a prerequisite for film growth in thermal CVD. If the substrate temperature is too low, the precursor may not decompose effectively. Gradually increase the substrate temperature to find the optimal range for deposition. For other silanes, decomposition can be minimal below 450°C.[7]
Low Precursor Vapor Pressure	The delivery of TVS to the reaction chamber depends on its vapor pressure. If the TVS source is too cold, its vapor pressure may be insufficient. Gently heat the TVS container and delivery lines to increase the precursor flow.
Incorrect Carrier Gas Flow	The carrier gas flow rate can affect the residence time and partial pressure of the TVS precursor in the reaction zone. Optimize the carrier gas flow to ensure efficient transport of TVS to the substrate.
Reactor Contamination	Residues from previous experiments can interfere with the deposition process. Ensure the reaction chamber is thoroughly cleaned before starting a new deposition.

Quantitative Data Summary

The following table summarizes the influence of effective RF power on the mechanical and optical properties of plasma-polymerized **Tetravinylsilane** films.

Table 1: Effect of Effective Power on pp-TVS Film Properties

Effective Power (W)	Young's Modulus (GPa)	Hardness (GPa)	Refractive Index (@633 nm)
0.1	13	1.9	1.7
10	30	5.9	1.75
150	122	15	2.2

Data extracted from studies on plasma polymerization of TVS.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Plasma Polymerization of Tetravinylsilane (pp-TVS)

This protocol describes a general procedure for the deposition of pp-TVS films using a radio-frequency (RF) glow discharge system.

Materials and Equipment:

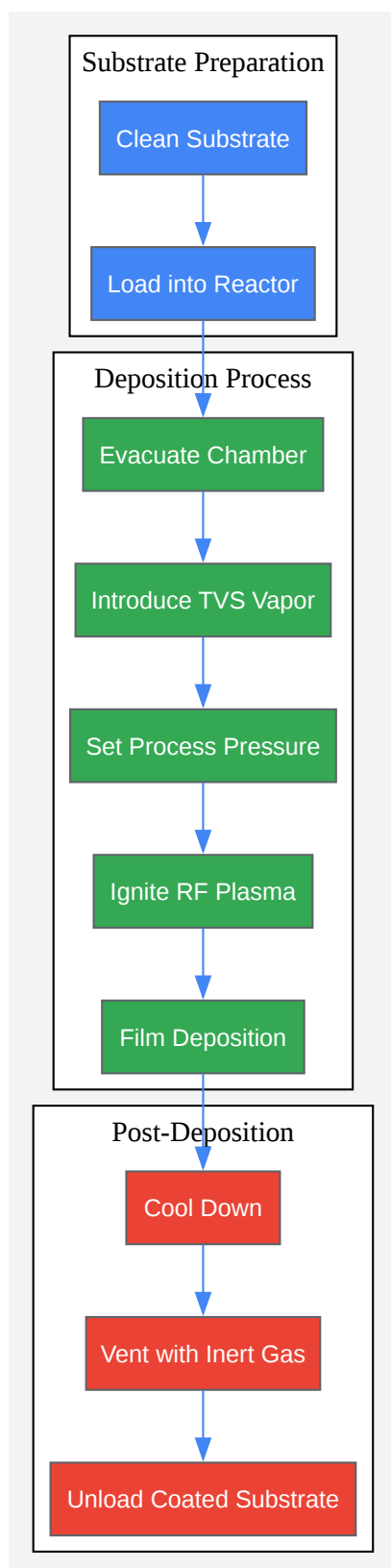
- **Tetravinylsilane** (TVS, 97% purity)
- Silicon wafers (or other desired substrates)
- RF (13.56 MHz) plasma reactor with a capacitively coupled discharge
- Vacuum pumps (rotary and diffusion/turbomolecular)
- Mass flow controllers
- Pressure gauges
- RF power supply and matching network

Procedure:

- Clean the silicon wafer substrates using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

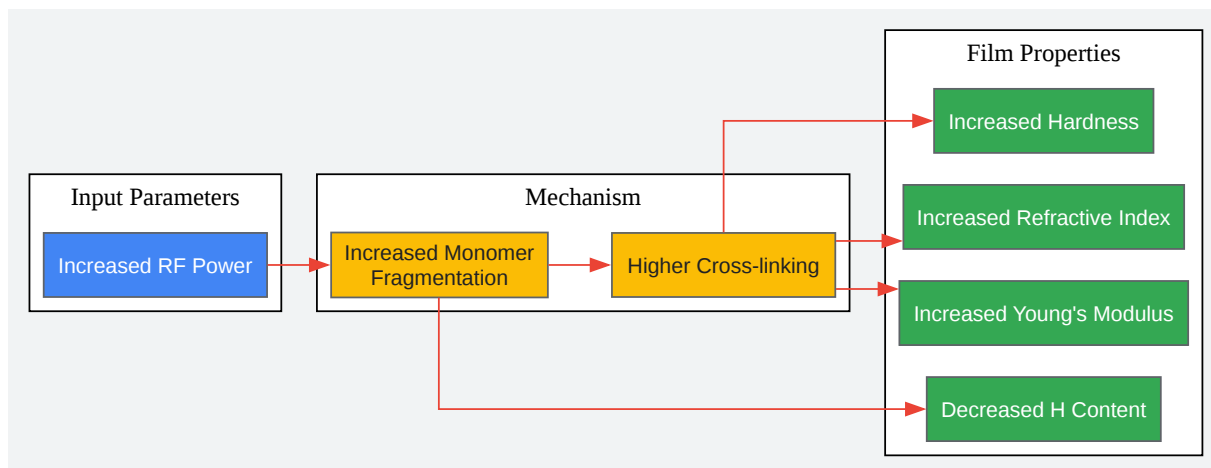
- Place the cleaned substrates into the plasma reactor chamber.
- Evacuate the chamber to a base pressure of less than 10^{-3} Pa.
- Introduce TVS vapor into the chamber at a controlled flow rate using a mass flow controller.
- Set the desired process pressure by adjusting the pumping speed or a throttle valve.
- Apply RF power to the electrodes to generate a plasma. The effective power can be controlled by pulsing the RF signal.
- Maintain the plasma for the desired deposition time to achieve the target film thickness.
- After deposition, turn off the RF power and the TVS flow.
- Allow the chamber to cool before venting with an inert gas (e.g., nitrogen) and removing the coated substrates.

Visualizations



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Caption: Experimental workflow for plasma polymerization of **Tetravinylsilane**.



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Caption: Influence of RF power on pp-TVS film properties.

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